molecular formula C11H13FN2O B8433105 2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol CAS No. 722539-10-8

2-[(5-Fluoro-1H-indol-7-ylmethyl)-amino]-ethanol

Cat. No. B8433105
Key on ui cas rn: 722539-10-8
M. Wt: 208.23 g/mol
InChI Key: QQVXYSTVONVQML-UHFFFAOYSA-N
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Patent
US08648063B2

Procedure details

Add 2-aminoethanol (1.93 mL, 32.0 mmol) followed by acetic acid (2.01 mL, 48.0 mmol) to a solution of 5-fluoro-1H-indole-7-carbaldehyde (2.6 g, 16.0 mmol) in 1,2-dichloroethane (40 mL). Stir at room temperature for 15 minutes. Add sodium triacetoxyborohydride (4.07 g, 19.2 mmol) portionwise. Stir the reaction mixture at room temperature for 3 hours. Add saturated aqueous sodium bicarbonate (100 mL) slowly followed by 1 N NaOH to pH ˜9. Extract with ethyl acetate (100 mL×3). Wash the organic phase with saturated aqueous sodium chloride (200 mL×2), dry over sodium sulfate, and concentrate under reduced pressure to provide the desired compound as a pale yellow solid (3.2 g, 96%).
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
4.07 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].C(O)(=O)C.[F:9][C:10]1[CH:11]=[C:12]2[C:16](=[C:17]([CH:19]=O)[CH:18]=1)[NH:15][CH:14]=[CH:13]2.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+].[OH-].[Na+]>ClCCCl>[F:9][C:10]1[CH:11]=[C:12]2[C:16](=[C:17]([CH2:19][NH:1][CH2:2][CH2:3][OH:4])[CH:18]=1)[NH:15][CH:14]=[CH:13]2 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
1.93 mL
Type
reactant
Smiles
NCCO
Step Two
Name
Quantity
2.01 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=C(C1)C=O
Step Four
Name
Quantity
4.07 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the reaction mixture at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
Wash the organic phase with saturated aqueous sodium chloride (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C2C=CNC2=C(C1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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